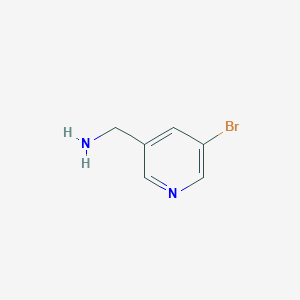

(5-Bromopyridin-3-yl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromopyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUHYNMITHDQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629407 | |

| Record name | 1-(5-Bromopyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135124-70-8 | |

| Record name | 1-(5-Bromopyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Aminomethyl)-5-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-Bromopyridin-3-yl)methanamine: A Versatile Building Block in Medicinal Chemistry

Introduction

(5-Bromopyridin-3-yl)methanamine is a key heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a pyridine ring substituted with both a bromine atom and a primary aminomethyl group, offers a versatile platform for the synthesis of complex molecular architectures. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents. Simultaneously, the nucleophilic aminomethyl group provides a reactive site for amide bond formation, reductive amination, and other derivatizations. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 135124-70-8 | |

| Molecular Formula | C₆H₇BrN₂ | |

| Molecular Weight | 187.04 g/mol | |

| Appearance | Solid | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available |

Synthesis of this compound

The most common and logical synthetic route to this compound is the reduction of the corresponding nitrile, 5-bromo-3-cyanopyridine. This transformation can be achieved through several established methods, including catalytic hydrogenation or chemical reduction with metal hydrides.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 5-Bromo-3-cyanopyridine

While a specific literature procedure for the reduction of 5-bromo-3-cyanopyridine to this compound is not detailed in the available search results, a general procedure can be adapted from established methods for nitrile reduction.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often clean method for nitrile reduction.

Step-by-Step Methodology:

-

Catalyst Preparation: In a suitable hydrogenation vessel, suspend 5-bromo-3-cyanopyridine in a solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

-

Hydrogenation: Pressurize the vessel with hydrogen gas to a suitable pressure (typically 50-100 psi).

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully filter the mixture to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Method 2: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines.[3][4][5]

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Substrate Addition: Dissolve 5-bromo-3-cyanopyridine in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux to ensure complete conversion.

-

Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Work-up: Filter the resulting granular precipitate and wash it thoroughly with the ethereal solvent.

-

Purification: Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to afford the crude product. Purification can be performed by distillation under reduced pressure or column chromatography.

Reactivity and Chemical Profile

The chemical reactivity of this compound is dictated by its two primary functional groups: the primary amine and the bromo-substituted pyridine ring.

Reactions of the Aminomethyl Group

The primary amine of this compound exhibits typical nucleophilic behavior. It readily participates in:

-

Amide Bond Formation: Acylation with acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to yield secondary or tertiary amines.

-

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary or tertiary amines.

Reactions of the Bromo-Pyridine Ring

The bromine atom at the 5-position of the pyridine ring is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This functionality is of paramount importance in drug discovery for the construction of biaryl and heteroaryl structures.

Key Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form a new carbon-carbon bond. This is a widely used method for introducing aryl or heteroaryl substituents at the 5-position of the pyridine ring.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form a new carbon-nitrogen bond, leading to the synthesis of substituted aminopyridines.

-

Heck Reaction: Coupling with alkenes to form substituted pyridyl-alkenes.

Reaction Scheme: Utility in Cross-Coupling and Derivatization

Caption: Reactivity profile of this compound.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the development of kinase inhibitors.[6] The pyridyl-amine scaffold is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase active site. The ability to introduce diverse substituents at the 5-position via cross-coupling reactions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Safety and Handling

This compound is classified as acutely toxic if swallowed. Appropriate safety precautions should be taken when handling this compound.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | Skull and crossbones (GHS06) | |

| Signal Word | Danger | |

| Hazard Statement | H301: Toxic if swallowed | |

| Precautionary Statement | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]

-

Store in a tightly sealed container in a cool, dry place.[6]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[12]

-

If on Skin: Remove contaminated clothing and wash the affected area with soap and water.[12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[12]

Conclusion

This compound is a bifunctional building block of significant value in organic synthesis, particularly within the realm of medicinal chemistry. Its strategic placement of a reactive primary amine and a versatile bromine atom on a pyridine core allows for the facile construction of diverse and complex molecular scaffolds. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the discovery and development of novel therapeutics, especially in the area of kinase inhibitors. As the demand for novel and selective small molecule drugs continues to grow, the utility of such well-defined and versatile building blocks will undoubtedly increase.

References

Click to expand

-

Wiley-VCH 2007 - Supporting Information. (n.d.). Retrieved from [Link]

-

1-(5-bromopyridin-3-yl)methanamine - LabSolutions | Lab Chemicals & Equipment. (n.d.). Retrieved from [Link]

-

N-((5-bromopyridin-3-yl)methyl)-N-methylpropan-1-amine Safety Data Sheets(SDS) lookchem. (n.d.). Retrieved from [Link]

-

Electrocatalytic hydrogenation of cyanoarenes, nitroarenes, quinolines, and pyridines under mild conditions with a proton-exchange membrane reactor - NIH. (n.d.). Retrieved from [Link]

-

19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. (2020-07-02). Retrieved from [Link]

-

CAS NO. 73335-64-5 | 1-(5-Bromopyridin-3-yl)-N-methylmethanamine - Arctom. (n.d.). Retrieved from [Link]

-

N-Methyl-(5-bromopyrid-3-yl)methylamine, 95%, Thermo Scientific. (n.d.). Retrieved from [Link]

-

Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors - ResearchGate. (n.d.). Retrieved from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023-02-03). Retrieved from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.). Retrieved from [Link]

-

LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Retrieved from [Link]

-

Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine - Semantic Scholar. (2023-10-16). Retrieved from [Link]

-

Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - MDPI. (n.d.). Retrieved from [Link]

-

(5-Bromopyridin-2-yl)methanamine | CAS 173999-23-0 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Only one nitrile reduced to amine with LiAlH4 : r/Chempros - Reddit. (2022-08-30). Retrieved from [Link]

-

Reduction of nitriles to primary amines with LiAlH4 - Master Organic Chemistry. (n.d.). Retrieved from [Link]

-

Design and synthesis of rho kinase inhibitors (III) - PubMed. (2007-01-15). Retrieved from [Link]

-

The synthesis of novel kinase inhibitors using click chemistry - Semantic Scholar. (2014-04-01). Retrieved from [Link]

-

2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Absorbed hydrogen enhances the catalytic hydrogenation activity of Rh-based nanocatalysts - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved from [Link]

-

Comparison of 1H-NMR and 13C-NMR | PPTX - Slideshare. (n.d.). Retrieved from [Link]

-

3-Bromopyridine - Wikipedia. (n.d.). Retrieved from [Link]

-

3-Amino-5-bromopyridine | C5H5BrN2 | CID 817681 - PubChem. (n.d.). Retrieved from [Link]

-

Catalytic hydrogenation of CO2 from air via porous silica-supported Au nanoparticles in aqueous solution - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 746599-00-8|(5-Bromopyridin-3-yl)(phenyl)methanamine|BLD Pharm [bldpharm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 11. fishersci.ca [fishersci.ca]

- 12. chemicalbook.com [chemicalbook.com]

(5-Bromopyridin-3-yl)methanamine molecular weight

An In-Depth Technical Guide to (5-Bromopyridin-3-yl)methanamine: Synthesis, Analysis, and Application in Drug Discovery

This guide provides an in-depth technical overview of this compound, a pivotal building block for professionals in pharmaceutical research and medicinal chemistry. We will dissect its chemical properties, provide validated protocols for its synthesis and analysis, and explore its strategic importance in the development of modern therapeutics.

Introduction: Clarifying the Core Structure

The term "this compound" serves as a parent name for a versatile chemical scaffold. In practice, researchers will most commonly encounter two variants: the primary amine and its N-methylated derivative. Both are crucial intermediates, but their distinct molecular weights and properties necessitate clear differentiation. This guide will address both compounds, providing clarity for procurement, synthesis, and application.

The strategic placement of a bromine atom and an aminomethyl group on the pyridine ring makes this scaffold exceptionally valuable. The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of molecular complexity.[1][2] The aminomethyl group provides a key vector for building out structures and interacting with biological targets.

Core Compound Specifications

Accurate compound specification is the foundation of reproducible science. The key physicochemical properties of the primary and N-methylated amines are summarized below for easy reference.

| Property | 1-(5-bromopyridin-3-yl)methanamine | 1-(5-Bromopyridin-3-yl)-N-methylmethanamine |

| Structure | ||

| Molecular Formula | C₆H₇BrN₂ | C₇H₉BrN₂ |

| Molecular Weight | 187.04 g/mol [3] | 201.06 g/mol [4][5] |

| CAS Number | 1001414-82-9 (representative) | 73335-64-5[4][5] |

| Appearance | Solid | Not specified; likely an oil or low-melting solid |

| SMILES | NCc1cncc(Br)c1 | CNCc1cncc(Br)c1 |

| InChI Key | OQUHYNMITHDQLD-UHFFFAOYSA-N | YGHMCDQFNLURSO-UHFFFAOYSA-N |

Strategic Importance in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, known to enhance pharmacokinetic properties and participate in hydrogen bonding with biological targets.[6] The this compound moiety is particularly significant in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and autoimmune diseases.[7][8]

The 3-aminomethylpyridine core can act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The bromine at the 5-position serves as a versatile synthetic anchor point. It allows medicinal chemists to use powerful cross-coupling reactions to explore a wide chemical space at the solvent-exposed region of the ATP-binding pocket, optimizing potency, selectivity, and physicochemical properties.[1][9]

Synthesis Pathway Analysis: Reductive Amination

The most direct and widely adopted method for synthesizing these compounds is the reductive amination of a carbonyl precursor, specifically 5-bromopyridine-3-carbaldehyde.[10][11] This one-pot reaction is highly efficient and tolerates a wide range of functional groups, making it a workhorse in drug discovery campaigns.

Causality in Experimental Design

Reductive amination involves two key transformations: the formation of an imine intermediate from the aldehyde and an amine, followed by its immediate reduction to the final amine product.[10] The choice of reagents is critical for success:

-

Amine Source : For the primary amine, a source of ammonia (like ammonium acetate) is used. For the N-methylated analog, methylamine is used.

-

Reducing Agent : Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent. Unlike stronger hydrides like sodium borohydride, STAB is milder and selective for the protonated imine intermediate over the starting aldehyde. It is also tolerant of the slightly acidic conditions often used to catalyze imine formation, allowing the entire process to occur in a single reaction vessel.[12]

-

Solvent : A non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) is typically used to prevent unwanted reactions with the hydride reagent.

Representative Experimental Workflow: Synthesis

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 1-(5-bromopyridin-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. CAS 73335-64-5 | N-methyl-(5-bromopyrid-3-YL)methylamine - Synblock [synblock.com]

- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reductive amination - Wikipedia [en.wikipedia.org]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

The Lynchpin in Modern Medicinal Chemistry: A Technical Guide to (5-Bromopyridin-3-yl)methanamine

CAS Number: 135124-70-8

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

In the intricate landscape of drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. (5-Bromopyridin-3-yl)methanamine, a deceptively simple yet highly versatile primary amine, has emerged as a critical intermediate in the construction of complex, biologically active molecules. Its unique electronic and structural features—a pyridine ring for modulating solubility and metabolic stability, a strategically placed bromine atom for facile cross-coupling reactions, and a reactive aminomethyl group for amide bond formation and further derivatization—make it an invaluable tool in the medicinal chemist's arsenal. This guide provides an in-depth technical overview of this compound, encompassing its chemical properties, synthesis, applications in drug discovery, analytical characterization, and safety protocols, designed to empower researchers in their quest for next-generation therapeutics.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 135124-70-8 | [1][2][3] |

| Molecular Formula | C₆H₇BrN₂ | [1][4][5] |

| Molecular Weight | 187.04 g/mol | [4][5] |

| Appearance | Pale yellow liquid | [6] |

| Storage Temperature | 2-8°C | [4] |

| MDL Number | MFCD06212876 | [4] |

Synthesis Methodologies: Crafting the Core Scaffold

The synthesis of this compound can be approached through several strategic routes, primarily revolving around the reduction of a nitrile or the functionalization of a pre-existing pyridine core. The choice of synthetic pathway often depends on the availability of starting materials, scalability, and desired purity. A prevalent and efficient method involves the reduction of 5-bromonicotinonitrile.

Representative Synthesis Workflow: Reduction of 5-Bromonicotinonitrile

Sources

- 1. This compound | 135124-70-8 [b2b.sigmaaldrich.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. 135124-70-8 CAS Manufactory [m.chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. 1-(5-bromopyridin-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 95% | CAS: 135124-70-8 | AChemBlock [achemblock.com]

(5-Bromopyridin-3-yl)methanamine structure

An In-depth Technical Guide to (5-Bromopyridin-3-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique trifunctional structure—comprising a pyridine ring, a reactive bromine atom, and a nucleophilic aminomethyl group—offers a versatile scaffold for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of its chemical properties, established synthesis protocols with mechanistic insights, and its strategic application in the drug discovery pipeline, particularly in the development of kinase inhibitors.[1] We delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Structural and Physicochemical Profile

This compound, also known as 1-(5-bromopyridin-3-yl)methanamine, is a substituted pyridine derivative. The strategic placement of the bromine atom at the C5 position and the aminomethyl group at the C3 position provides two distinct points for chemical modification, making it a highly valuable intermediate.

Core Compound Identifiers

A summary of the essential identifiers and properties for this compound is provided below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 135124-70-8 | |

| Molecular Formula | C₆H₇BrN₂ | [1][2] |

| Molecular Weight | 187.04 g/mol | [1][2] |

| MDL Number | MFCD06212876 | [1][3] |

| Appearance | Solid (typical) | [3] |

| SMILES String | NCc1cncc(Br)c1 | [3] |

| InChI Key | OQUHYNMITHDQLD-UHFFFAOYSA-N | [3] |

Structural Representation

The chemical structure features a pyridine ring, which imparts specific electronic properties and acts as a hydrogen bond acceptor. The bromine atom serves as an excellent leaving group for cross-coupling reactions, while the primary amine is a key functional handle for amide bond formation, reductive amination, and other nucleophilic additions.

Caption: Chemical Structure of this compound.

Synthesis Methodology: Reduction of 5-Bromonicotinonitrile

The most common and efficient laboratory-scale synthesis of this compound involves the chemical reduction of its nitrile precursor, 5-bromonicotinonitrile (also known as 5-bromopyridine-3-carbonitrile).[4][5] This method is favored due to the commercial availability of the starting material and the high-yielding nature of nitrile reductions.

Mechanistic Rationale

The conversion of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) is a fundamental transformation in organic synthesis.[4] Strong hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄), are highly effective for this purpose. The mechanism involves the sequential nucleophilic attack of hydride ions (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile. This process breaks the carbon-nitrogen pi bonds, and upon aqueous workup, the resulting intermediate is protonated to yield the primary amine. The choice of a powerful reducing agent like LiAlH₄ ensures the complete reduction of the stable nitrile group while preserving the integrity of the pyridine ring and the carbon-bromine bond under controlled conditions.

Caption: Primary synthetic route to this compound.

Detailed Laboratory Protocol

This protocol is a representative example and must be performed by qualified personnel with appropriate safety precautions.

Objective: To synthesize this compound via the reduction of 5-bromonicotinonitrile.

Materials:

-

5-Bromonicotinonitrile (1.0 eq)

-

Lithium Aluminum Hydride (LiAlH₄, ~2.0-3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water (H₂O)

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser.

-

Reagent Addition: Cool the flask to 0 °C using an ice bath. Carefully and portion-wise, add LiAlH₄ to the stirred THF. Causality Note: Slow, cooled addition is critical to manage the exothermic nature of LiAlH₄ dissolution and prevent uncontrolled reactions.

-

Substrate Introduction: Dissolve 5-bromonicotinonitrile in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until Thin Layer Chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially, add dropwise 'x' mL of H₂O, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of H₂O, where 'x' is the mass of LiAlH₄ in grams. Trustworthiness Note: This specific workup procedure is designed to precipitate the aluminum salts as a granular solid, making them easy to filter and ensuring a safer quench than adding water alone.

-

Filtration & Extraction: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite, washing the filter cake with ample THF or EtOAc. Combine the filtrates and concentrate under reduced pressure.

-

Purification: The crude residue can be purified by column chromatography on silica gel using a gradient of Dichloromethane/Methanol to afford the pure this compound.

Applications in Drug Discovery & Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly within the pharmaceutical industry.[1] Its structure is frequently incorporated into scaffolds designed to interact with biological targets like protein kinases, making it a key component in the development of novel therapeutics.[1]

Strategic Role in Synthesis

The molecule's two primary reactive sites allow for orthogonal chemical strategies:

-

Amine Functionalization: The primary amine readily undergoes acylation to form amides, participates in reductive amination to generate secondary amines, or can be used to build other heterocyclic systems.

-

Aryl Bromide Cross-Coupling: The bromine atom is ideally positioned for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (with boronic acids) or Buchwald-Hartwig (with amines) reactions. This enables the facile introduction of diverse aryl or heteroaryl substituents, which is a cornerstone of modern lead optimization in drug discovery.[6]

Caption: Dual functional handles enable complex molecular synthesis.

The ability to perform these modifications allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound, fine-tuning its properties to enhance potency, selectivity, and pharmacokinetic profiles.[7]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as acutely toxic if swallowed and requires careful management.

GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed |

Data sourced from Sigma-Aldrich.[2][3]

Handling and Storage Recommendations

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[8][9] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1][9] A recommended storage temperature is between 2-8°C.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, predictable reactivity, and established synthetic routes provide chemists with a reliable and versatile platform for the design and synthesis of next-generation therapeutics. Understanding its properties, synthesis, and safe handling is fundamental for any research professional engaged in the fields of organic synthesis and drug discovery.

References

-

This compound. MySkinRecipes. [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI. [Link]

-

5-Bromonicotinonitrile | C6H3BrN2. PubChem. [Link]

-

Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC, NIH. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 1-(5-bromopyridin-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(5-bromopyridin-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Buy 5-Bromonicotinonitrile | 35590-37-5 [smolecule.com]

- 5. 5-Bromonicotinonitrile | C6H3BrN2 | CID 736793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 7. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

Introduction: The Strategic Importance of (5-Bromopyridin-3-yl)methanamine

An In-depth Technical Guide to the Synthesis of (5-Bromopyridin-3-yl)methanamine

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery.[1] Its structural motif, featuring a pyridine ring substituted with a bromine atom and an aminomethyl group, provides a versatile scaffold for constructing complex molecules with significant biological activity. The bromine atom serves as a key functional handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl or heteroaryl substituents. Simultaneously, the primary amine group offers a nucleophilic site for amide bond formation, reductive amination, and other derivatizations crucial for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.[1]

This guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound, aimed at researchers, chemists, and drug development professionals. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights into the most effective and reliable synthetic routes.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The optimal choice depends on factors such as starting material availability, scalability, functional group tolerance, and safety considerations. This guide will focus on three robust and widely applicable methods:

-

Direct Reduction of 5-Bromonicotinonitrile: A straightforward and often high-yielding approach.

-

Reductive Amination of 5-Bromonicotinaldehyde: A highly controlled method that avoids common side reactions.

-

The Gabriel Synthesis Pathway: A classic and reliable method for producing clean primary amines.

Route 1: Direct Reduction of 5-Bromonicotinonitrile

This is arguably the most direct route to the target molecule, leveraging the readily available 5-bromonicotinonitrile as a starting material. The core of this strategy is the chemical reduction of the nitrile functional group to a primary amine.

Causality and Mechanistic Insight

The conversion of a nitrile to a primary amine requires a potent source of hydride (H⁻) ions or catalytic hydrogenation. The choice of reducing agent is critical.

-

Complex Metal Hydrides (e.g., Lithium Aluminum Hydride, LiAlH₄): These are powerful, non-selective reducing agents that readily reduce nitriles. The mechanism involves the nucleophilic attack of hydride ions on the electrophilic carbon of the nitrile, followed by successive additions until the C≡N triple bond is fully saturated. Aqueous workup then quenches the reaction and protonates the resulting nitrogen to yield the primary amine. While effective, the high reactivity of LiAlH₄ necessitates strict anhydrous conditions and careful handling.

-

Catalytic Hydrogenation (e.g., H₂/Raney Nickel, H₂/Pd/C): This method involves the use of hydrogen gas in the presence of a metal catalyst. The reaction proceeds on the surface of the catalyst, where hydrogen is adsorbed and then added across the nitrile's triple bond. This method is often considered "greener" and can be highly efficient, though it may require specialized high-pressure equipment.

Experimental Workflow: Route 1

Caption: Workflow for the reduction of 5-Bromonicotinonitrile.

Representative Experimental Protocol (LiAlH₄ Reduction)

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of Lithium Aluminum Hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Addition: The flask is cooled to 0 °C in an ice bath. A solution of 5-bromonicotinonitrile (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

Workup (Fieser Method): The mixture is cooled to 0 °C. Sequentially and carefully, water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL) are added dropwise (where X is the mass of LiAlH₄ in grams).

-

Isolation: The resulting granular precipitate is filtered off and washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude amine is purified by flash column chromatography on silica gel to afford pure this compound.

Route 2: Reductive Amination of 5-Bromonicotinaldehyde

Reductive amination is a sophisticated one-pot procedure that transforms a carbonyl compound into an amine.[2] This route avoids the handling of highly toxic cyanide reagents that may be used in the synthesis of the nitrile starting material for Route 1. The starting material, 5-bromonicotinaldehyde, is commercially available.[3][4][5]

Causality and Mechanistic Insight

This reaction proceeds via a two-stage mechanism within a single pot:[6]

-

Imine Formation: The aldehyde reacts with an ammonia source (e.g., ammonium acetate, ammonia in methanol) in a reversible nucleophilic addition to form a hemiaminal, which then dehydrates to form an imine intermediate. The reaction is often facilitated by a mildly acidic pH to promote dehydration.

-

In Situ Reduction: A mild, selective reducing agent is used to reduce the C=N double bond of the imine to a C-N single bond. The key is to use a reagent that reduces the imine much faster than it reduces the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because their reactivity is attenuated, making them selective for the protonated imine over the neutral carbonyl.[2][6]

This controlled approach prevents the formation of secondary and tertiary amines, a common issue with direct alkylation methods.[6]

Experimental Workflow: Route 2

Caption: Workflow for the reductive amination of 5-Bromonicotinaldehyde.

Representative Experimental Protocol (NaBH₃CN Reduction)

-

Setup: To a solution of 5-bromonicotinaldehyde (1.0 eq.) in methanol (MeOH) is added ammonium acetate (7-10 eq.). The mixture is stirred at room temperature for 30-60 minutes to facilitate imine formation.

-

Reduction: Sodium cyanoborohydride (1.5 eq.) is added portion-wise to the stirred solution. The reaction pH should be maintained between 6 and 7, adding small amounts of acetic acid if necessary.

-

Reaction: The mixture is stirred at room temperature for 12-24 hours. Progress is monitored by TLC or LC-MS until the starting aldehyde is consumed.

-

Workup: The solvent is removed under reduced pressure. The residue is taken up in water and the pH is adjusted to >10 with 2M NaOH.

-

Isolation: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography.

Route 3: The Gabriel Synthesis Pathway

The Gabriel synthesis is a venerable and highly reliable method for preparing primary amines, named after German chemist Siegmund Gabriel.[7] It is particularly valuable because it completely avoids the over-alkylation that plagues other Sₙ2-based amination methods, thus producing the primary amine with exceptional purity.[8]

Causality and Mechanistic Insight

This multi-step process uses phthalimide as a surrogate for ammonia.[7]

-

N-Alkylation: Potassium phthalimide, a non-basic and soft nucleophile, attacks a suitable alkyl halide—in this case, the precursor 3-(bromomethyl)-5-bromopyridine . This occurs via a standard Sₙ2 reaction to form an N-alkylphthalimide intermediate. Because the nitrogen in the resulting intermediate is non-nucleophilic due to the two adjacent carbonyl groups, the reaction cleanly stops after a single alkylation.[8]

-

Deprotection (Hydrazinolysis): The primary amine is liberated from the N-alkylphthalimide intermediate. While strong acid or base hydrolysis can be used, the Ing-Manske procedure, which uses hydrazine (N₂H₄), is far more common due to its milder and more neutral conditions.[7][9] Hydrazine attacks one of the carbonyl carbons, leading to the formation of a stable cyclic phthalhydrazide precipitate and the desired primary amine.[7][9]

Experimental Workflow: Route 3

Caption: Workflow for the Gabriel synthesis of this compound.

Representative Experimental Protocol

Step A: Synthesis of 3-(Bromomethyl)-5-bromopyridine

-

(5-Bromopyridin-3-yl)methanol (1.0 eq.) is dissolved in an appropriate anhydrous solvent like dichloromethane.

-

The solution is cooled to 0 °C, and phosphorus tribromide (PBr₃) (0.4 eq.) is added dropwise.

-

The reaction is stirred at room temperature until completion, then carefully quenched with ice water and neutralized with aqueous sodium bicarbonate. The product is extracted, dried, and used directly in the next step.

Step B: Gabriel Synthesis

-

N-Alkylation: 3-(Bromomethyl)-5-bromopyridine (1.0 eq.) and potassium phthalimide (1.1 eq.) are combined in a flask with dimethylformamide (DMF). The mixture is heated to 80-100 °C and stirred for several hours until the starting halide is consumed (monitored by TLC).

-

Workup 1: After cooling, the reaction mixture is poured into ice water, and the resulting precipitate (the N-alkylphthalimide intermediate) is collected by filtration, washed with water, and dried.

-

Hydrazinolysis: The dried intermediate is suspended in ethanol or methanol. Hydrazine hydrate (2-3 eq.) is added, and the mixture is heated to reflux for 2-4 hours.

-

Workup 2: A thick white precipitate (phthalhydrazide) will form. After cooling, the mixture is acidified with HCl to precipitate any remaining phthalhydrazide and protonate the product amine. The solid is filtered off.

-

Isolation: The filtrate is concentrated, and the residue is made basic with NaOH solution. The free amine is then extracted with an organic solvent, dried, and concentrated.

-

Purification: Final purification is achieved via flash column chromatography.

Quantitative Data and Strategy Comparison

| Parameter | Route 1: Nitrile Reduction | Route 2: Reductive Amination | Route 3: Gabriel Synthesis |

| Starting Material | 5-Bromonicotinonitrile | 5-Bromonicotinaldehyde | (5-Bromopyridin-3-yl)methanol |

| Key Reagents | LiAlH₄ or H₂/Catalyst | NH₄OAc, NaBH₃CN | K-Phthalimide, N₂H₄·H₂O, PBr₃ |

| Typical Yield | Good to Excellent (70-90%) | Good (65-85%) | Good (60-80% over 2 steps) |

| Advantages | • Very direct route• High yields• Simple concept | • One-pot procedure• High selectivity, clean reaction• Avoids harsh reducing agents | • Exclusively forms primary amine• Avoids over-alkylation• Reliable and well-established |

| Disadvantages | • LiAlH₄ requires strict anhydrous conditions• Catalytic hydrogenation may require pressure equipment | • Can require long reaction times• NaBH₃CN is toxic | • Multi-step process• Phthalhydrazide removal can sometimes be tedious |

Conclusion

The synthesis of this compound can be accomplished effectively through several robust methods. The direct reduction of 5-bromonicotinonitrile offers the most straightforward and often highest-yielding path, provided that the necessary handling precautions for potent hydrides or hydrogenation equipment are in place. Reductive amination of 5-bromonicotinaldehyde represents an elegant and highly controlled one-pot alternative that is particularly attractive for its operational simplicity and clean reaction profile. Finally, the Gabriel synthesis stands as a classic, reliable route that guarantees the exclusive formation of the primary amine, making it an excellent choice when product purity is the paramount concern. The selection of the optimal route will ultimately be guided by the specific constraints and priorities of the research or development program.

References

- Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).

- ChemicalBook. (n.d.). 3-Amino-5-bromopyridine synthesis. ChemicalBook.

- Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Eureka.

- Unknown. (n.d.). Gabriel Synthesis. Source.

- Wikipedia. (n.d.). Gabriel synthesis. Wikipedia.

- Chemistry Notes. (n.d.).

- MDPI. (2017).

- Google Patents. (n.d.). CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- Organic Syntheses Procedure. (n.d.). 2,3-diaminopyridine. Organic Syntheses.

- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.

- MedchemExpress.com. (n.d.). 5-Bromonicotinaldehyde (5-Bromo-3-pyridinecarboxaldehyde). MedchemExpress.com.

- NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. NROChemistry.

- Master Organic Chemistry. (2025). The Gabriel Synthesis. Master Organic Chemistry.

- Ambeed.com. (n.d.). 5-Bromonicotinaldehyde | 5-Bromo-3-pyridinecarboxaldehyde | Pyridines. Ambeed.com.

- ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.

- Benchchem. (n.d.). Synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol: A Technical Guide. Benchchem.

- Sigma-Aldrich. (n.d.). 1-(5-bromopyridin-3-yl)methanamine AldrichCPR. Sigma-Aldrich.

- MySkinRecipes. (n.d.). This compound. MySkinRecipes.

- BLDpharm. (n.d.). 746599-00-8|(5-Bromopyridin-3-yl)(phenyl)methanamine. BLDpharm.

- Arctom. (n.d.). CAS NO. 73335-64-5 | 1-(5-Bromopyridin-3-yl)-N-methylmethanamine. Arctom.

- BLD Pharm. (n.d.). 113118-81-3|5-Bromonicotinaldehyde. BLD Pharm.

- Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- Wikipedia. (n.d.).

- BLDpharm. (n.d.). 1017782-91-0|(5-Bromopyridin-3-yl)(piperazin-1-yl)methanone. BLDpharm.

- ChemicalBook. (n.d.). 1-(5-bromopyridin-3-yl)methanamine(1001414-82-9) 13 c nmr. ChemicalBook.

- ChemScene. (n.d.). 1257582-25-4 | (3-Bromo-5-chloropyridin-2-yl)methanamine. ChemScene.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5-Bromonicotinaldehyde | 5-Bromo-3-pyridinecarboxaldehyde | Pyridines | Ambeed.com [ambeed.com]

- 5. 113118-81-3|5-Bromonicotinaldehyde|BLD Pharm [bldpharm.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

A Researcher's Guide to the Safe Handling of (5-Bromopyridin-3-yl)methanamine

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of (5-Bromopyridin-3-yl)methanamine (CAS No. not broadly available; MDL No. MFCD06212876). It is intended for researchers, scientists, and drug development professionals who may use this compound as a building block in complex syntheses. The guidance herein moves beyond a standard Safety Data Sheet (SDS) to provide a risk-based assessment, emphasizing the causality behind safety protocols to ensure a culture of proactive safety and scientific integrity in the laboratory.

Core Hazard Profile & Toxicological Assessment

This compound is a substituted pyridine derivative. While specific toxicological data for this exact molecule is not extensively published, the available classifications from suppliers indicate it is a substance of very high concern, demanding stringent safety controls. Its hazard profile is dominated by severe acute toxicity across multiple exposure routes.

The primary hazard classifications under the Globally Harmonized System (GHS) are summarized below. It is critical to note that different suppliers may report slightly different classifications; this guide operates on a "worst-case" principle, adopting the most stringent classification where discrepancies exist.

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin. | Danger | 💀 |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1] | Danger | 💀 |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. | Danger | 💀 |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. | Danger | corrosive |

| Skin Irritation | Category 2 | H315: Causes skin irritation.[2] | Warning | ! |

| STOT, Single Exposure | Category 1 | H370: Causes damage to organs (Nervous system). | Danger | health hazard |

| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation.[2] | Warning | ! |

| Aquatic Hazard, Chronic | Category 2 | H411: Toxic to aquatic life with long lasting effects. | Warning | environment |

In-Depth Toxicological Insights:

-

Systemic Toxicity (H310, H301, H331): The classifications for acute toxicity are the most critical aspect of this compound's risk profile. The designation "Fatal in contact with skin" (H310) is particularly alarming and rare. It implies that the molecule is readily absorbed through the skin and can rapidly induce life-threatening systemic effects. This mechanism dictates that skin contact is not a localized event but a potential systemic poisoning scenario. Similarly, inhalation and ingestion can lead to severe, potentially lethal, systemic toxicity.

-

Target Organ Damage (H370): The reported damage to the nervous system from a single exposure is a significant concern. This suggests potential neurotoxic effects, which must be considered in all handling procedures to prevent any level of exposure. The causality for stringent engineering controls like fume hoods is directly linked to mitigating the risk of neurotoxicity via inhalation.

-

Corrosivity and Irritation (H318, H315, H335): The compound is capable of causing serious, potentially irreversible, eye damage and significant skin irritation.[2] This necessitates robust eye and skin protection. Respiratory irritation is also a noted hazard, further reinforcing the need for handling in a well-ventilated environment.[2]

The Hierarchy of Controls: A Mandated Workflow

Given the severe hazard profile, a multi-layered approach to risk mitigation, known as the hierarchy of controls, is not just recommended but essential. This approach prioritizes engineering solutions over reliance on personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard. For this compound, the following are non-negotiable:

-

Certified Chemical Fume Hood: All weighing, transfers, and reactions involving this solid compound or its solutions must be conducted inside a certified chemical fume hood. This is the primary control to prevent inhalation of toxic dust or vapors, directly addressing the H331 and H370 hazards.

-

Proximity to Emergency Equipment: The workspace must be equipped with a functional and recently tested eyewash station and safety shower, ensuring immediate access in case of accidental contact.[3]

-

Designated Work Area: A specific area of the lab should be designated for working with this and other highly toxic compounds. This area should be clearly marked, and access should be restricted to trained personnel.

Administrative Controls: Standardizing Safe Practices

-

Standard Operating Procedures (SOPs): A detailed, substance-specific SOP must be written and approved before work begins. This SOP should cover all aspects of the workflow, from transport and storage to use and disposal.

-

Training: All personnel handling the substance must receive documented training on its specific hazards and the procedures outlined in the SOP.

-

Restricted Quantities: Only the minimum quantity of material required for an experiment should be brought into the laboratory. Bulk containers should remain in designated, locked storage.[3]

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be selected meticulously. The choice of PPE is not arbitrary; it is a scientifically-driven decision based on the specific hazards of the chemical and the nature of the work.

-

Hazard Assessment: Review the Core Hazard Profile (Section 1) of this guide and the supplier's SDS. Identify all potential routes of exposure for the planned experiment (e.g., dust inhalation during weighing, skin contact during transfer, eye splash from a reaction).

-

Eye and Face Protection: Due to the H318 "Causes serious eye damage" classification, standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required.[2] For tasks with a higher splash risk (e.g., transfers of solutions, workup procedures), a full-face shield should be worn over the goggles.[2] All eyewear must be compliant with OSHA 29 CFR 1910.133 or EU EN166 standards.[2][3]

-

Skin and Body Protection:

-

Gloves: Double-gloving is strongly recommended. The selection of glove material is critical. While specific permeation data for this compound is not available, a robust choice for handling a wide range of organic chemicals is a nitrile inner glove and a neoprene or butyl rubber outer glove. Never use latex gloves. Gloves must be inspected for tears before each use and changed immediately if contamination is suspected.

-

Lab Coat: A standard cotton lab coat is insufficient. A chemically-resistant lab coat or apron worn over a flame-resistant lab coat is required. Ensure cuffs are tucked into gloves.

-

-

Respiratory Protection: All work should be performed in a fume hood. If, under extraordinary circumstances (e.g., large-scale spill), the airborne concentration may exceed the fume hood's containment capacity, a NIOSH-approved respirator with appropriate cartridges would be required, as part of a comprehensive respiratory protection program.[4]

Emergency Response Protocols

A swift and correct response to an accidental exposure is critical to minimizing harm. All personnel must be familiar with these procedures before beginning work.

Accidental Release Measures

-

Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

-

Isolate: If safe to do so, close the fume hood sash. Restrict access to the area.

-

Protect: Do not attempt to clean up the spill without the appropriate PPE, which may include respiratory protection depending on the spill size.

-

Contain & Clean: For a small spill inside a fume hood, cover with an inert absorbent material (e.g., sand, vermiculite).[2] Carefully sweep up the material, avoiding dust generation, and place it into a sealed, labeled waste container.

-

Decontaminate: Wipe down the spill area with a suitable solvent, followed by soap and water.

-

Dispose: All cleanup materials are considered hazardous waste and must be disposed of according to institutional and local regulations.[2][3]

Personal Exposure & First Aid

The response to personal exposure must be immediate due to the compound's severe toxicity.

-

In Case of Skin Contact: This is a life-threatening emergency. Immediately flush skin with running water for at least 15 minutes while simultaneously removing all contaminated clothing and shoes.[2] Seek immediate medical attention.[5] The speed of this response is critical to prevent fatal systemic absorption.

-

In Case of Eye Contact: Immediately flush open eyes with running water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation of the eye and lid surfaces.[2][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.

-

In Case of Inhalation: Move the person to fresh air at once.[2][5] If breathing has stopped or is difficult, provide artificial respiration or oxygen, administered by trained personnel.[2][6] Seek immediate medical attention.[2]

-

In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water.[7] Never give anything by mouth to an unconscious person.[6][7] Seek immediate medical attention.

Physicochemical Data, Storage, and Stability

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂ | [1] |

| Molecular Weight | 187.04 g/mol | [1] |

| Physical Form | Solid | [1] |

| Storage Class | 6.1C (Combustible, acute toxic) | [1] |

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3] The storage area should be locked or otherwise accessible only to authorized personnel.[3] Keep away from incompatible materials.

-

Stability and Reactivity: The compound is generally stable under normal storage conditions.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen halides (HBr).[3][8]

References

-

Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards. [Link]

-

Capot Chemical Co., Ltd. MSDS of (3-bromo-5-fluoropyridin-2-yl)methanamine hydrochloride. [Link]

-

U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]

-

Greenbook.net. Material Safety Data Sheet for Brom-O-Gas. [Link]

-

American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

Sources

- 1. 1-(5-bromopyridin-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. aksci.com [aksci.com]

- 3. fishersci.com [fishersci.com]

- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 5. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. capotchem.cn [capotchem.cn]

- 8. fishersci.com [fishersci.com]

Commercial availability of (5-Bromopyridin-3-yl)methanamine

This protocol represents a standard, reliable method for producing this compound with good yield and purity, consistent with the principles of modern organic synthesis. [12]

References

- LabSolutions. 1-(5-bromopyridin-3-yl)methanamine.

- MySkinRecipes. This compound.

- Sigma-Aldrich. 1-(5-bromopyridin-3-yl)methanamine AldrichCPR Properties.

- ChemicalBook via LookChem. 1-(5-BROMOPYRIDIN-3-YL)METHANAMINE suppliers & manufacturers in China.

- ChemicalBook. N-Methyl-(5-bromopyrid-3-yl)methylamine - Safety Data Sheet.

- AK Scientific, Inc. Safety Data Sheet (United States). (1-(5-Bromopyridin-2-yl)piperidin-4-yl)methanamine hydrochloride.

- Fisher Scientific. SAFETY DATA SHEET.

- Angene. BX 513 Hydrochloride - Safety Data Sheet.

- ChemicalBook. 3-Amino-5-bromopyridine synthesis.

- Med. Chem. Commun. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation.

-

Expert Opinion on Drug Discovery. Recent applications of click chemistry in drug discovery. Available at: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 1-(5-BROMOPYRIDIN-3-YL)METHANAMINE suppliers & manufacturers in China [m.chemicalbook.com]

- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of (5-Bromopyridin-3-yl)methanamine in Modern Medicinal Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromopyridin-3-yl)methanamine is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties, characterized by a pyridine ring substituted with a bromine atom and an aminomethyl group, offer a valuable scaffold for the synthesis of a diverse array of biologically active molecules. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of molecular complexity, while the primary amine provides a nucleophilic center for amide bond formation, reductive amination, and other key transformations. This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this compound in drug discovery, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols and structure-activity relationship (SAR) insights are presented to equip researchers with the practical knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction: The Privileged Pyridine Scaffold

The pyridine motif is a cornerstone of medicinal chemistry, found in a multitude of natural products and FDA-approved drugs.[1] Its ability to participate in hydrogen bonding, engage in pi-stacking interactions, and modulate the physicochemical properties of a molecule makes it a privileged scaffold in drug design. The specific substitution pattern of this compound provides a unique combination of functionalities that medicinal chemists can strategically exploit to fine-tune the biological activity, selectivity, and pharmacokinetic profile of drug candidates.

This guide will delve into the synthetic pathways to access this key building block, explore its reactivity in common medicinal chemistry transformations, and present a case study on its application in the synthesis of potent kinase inhibitors.

Synthesis and Physicochemical Properties

The primary and most direct route to this compound is through the reduction of 5-bromonicotinonitrile. This transformation can be effectively achieved through catalytic hydrogenation.

Synthesis via Catalytic Hydrogenation of 5-Bromonicotinonitrile

Catalytic hydrogenation offers a clean and efficient method for the reduction of the nitrile functionality to a primary amine. Various catalysts can be employed, with Raney Nickel and Palladium on carbon being common choices.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative procedure for the catalytic hydrogenation of 5-bromonicotinonitrile.

-

Materials:

-

5-Bromonicotinonitrile

-

Raney Nickel (or 10% Pd/C)

-

Ethanol (or Methanol)

-

Ammonia (as a solution in the alcohol, e.g., 7N methanolic ammonia)

-

Hydrogen gas

-

Pressurized hydrogenation apparatus (e.g., Parr shaker)

-

Inert filtration aid (e.g., Celite®)

-

-

Procedure:

-

In a suitable pressure vessel, a solution of 5-bromonicotinonitrile (1.0 eq) in ethanol/methanolic ammonia is prepared. The use of ammonia is crucial to suppress the formation of secondary amine byproducts.

-

The catalyst (e.g., Raney Nickel, ~10% w/w) is carefully added to the solution under an inert atmosphere.

-

The vessel is sealed and connected to a hydrogenation apparatus.

-

The vessel is purged with nitrogen gas and then with hydrogen gas.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the hydrogen pressure is released, and the vessel is purged with nitrogen.

-

The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with the reaction solvent.

-

The filtrate is concentrated under reduced pressure to afford the crude this compound.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Ammonia: The presence of ammonia in the reaction mixture is critical for achieving a high yield of the primary amine. It competitively inhibits the reaction of the newly formed primary amine with the intermediate imine, thus preventing the formation of secondary amine impurities.

-

Catalyst: Raney Nickel is a cost-effective and highly active catalyst for nitrile reductions. Palladium on carbon can also be used and may offer advantages in terms of handling and filtration.

-

Pressure and Temperature: These parameters can be optimized to achieve a reasonable reaction rate. Higher pressures of hydrogen generally lead to faster reactions. Mild heating can also accelerate the reduction.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇BrN₂ | [2] |

| Molecular Weight | 187.04 g/mol | [2] |

| Appearance | Solid | [2] |

| MDL Number | MFCD06212876 | [2] |

Reactivity and Synthetic Utility

This compound is a bifunctional molecule, offering two key points for chemical modification: the primary amine and the bromo-substituted pyridine ring.

Reactions at the Aminomethyl Group

The primary amine of this compound readily undergoes reactions typical of primary amines, making it a valuable synthon for introducing the bromopyridyl moiety into larger molecules.

-

Amide Bond Formation: The amine can be acylated with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is one of the most common reactions in medicinal chemistry for linking building blocks. Standard peptide coupling reagents such as HATU, HOBt/EDC, or PyBOP can be employed for the direct coupling with carboxylic acids.

-

Reductive Amination: The amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to form secondary or tertiary amines. This reaction is highly efficient for creating C-N bonds.

Reactions at the Bromopyridine Ring

The bromine atom on the pyridine ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring.

-

Sonogashira Coupling: Coupling with terminal alkynes using a palladium and copper co-catalyst system provides access to alkynyl-substituted pyridines.

-

Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst and a suitable ligand allows for the formation of C-N bonds, leading to substituted aminopyridines.

-

Stille Coupling: Coupling with organostannanes provides another avenue for the formation of carbon-carbon bonds.

Application in Medicinal Chemistry: A Case Study in Kinase Inhibitors

The this compound scaffold is particularly well-suited for the development of kinase inhibitors. The pyridine ring can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase hinge region, a common feature of many ATP-competitive kinase inhibitors. The aminomethyl group provides a vector for attaching other pharmacophoric elements that can interact with other regions of the ATP-binding pocket, while the bromine atom allows for the exploration of structure-activity relationships by introducing diverse substituents.

A compelling example of the utility of a closely related scaffold is found in the synthesis of a potent Cyclin-Dependent Kinase (CDK) inhibitor, {5-[3-(4,6-Difluoro-1H-benzoimidazol-2-yl)-1H-indazol-5-yl]-4-methyl-pyridin-3-ylmethyl}-ethyl-amine.[3] This compound demonstrates the strategic incorporation of the pyridin-3-ylmethylamine core into a complex, biologically active molecule.

Case Study: Synthesis of a CDK Inhibitor

A patent for the synthesis of this CDK inhibitor outlines a multi-step sequence where a substituted pyridin-3-ylmethylamine derivative is a key intermediate.[3] While the patent describes the synthesis of a 4-methyl substituted analog, the core chemistry highlights the importance of the pyridin-3-ylmethylamine scaffold.

Retrosynthetic Analysis of the Pyridin-3-ylmethylamine Core:

The synthesis of the pyridin-3-ylmethylamine core of the CDK inhibitor can be envisioned as proceeding from 5-bromo-4-methyl-pyridine-3-carbaldehyde. This aldehyde can then be subjected to reductive amination with ethylamine to install the ethylamino-methyl group at the 3-position.

Caption: Retrosynthetic approach for the pyridin-3-ylmethylamine core of a CDK inhibitor.

Structure-Activity Relationship (SAR) Insights

While a detailed SAR study for the parent this compound is not extensively published, general principles for pyridine-based kinase inhibitors can be applied.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is often a key hydrogen bond acceptor, interacting with the backbone amide NH of a residue in the kinase hinge region.

-

Aminomethyl Group: This group acts as a linker to other parts of the inhibitor. The nature of the substituent on the amine (primary, secondary, or tertiary) and the groups attached can significantly impact potency and selectivity by probing different pockets within the ATP-binding site.

-

Substitution at the 5-Position: The bromine atom in this compound is a placeholder for further functionalization. SAR studies typically involve replacing the bromine with a variety of aryl, heteroaryl, or alkyl groups via cross-coupling reactions. These substituents can extend into the solvent-exposed region or interact with specific sub-pockets of the kinase, leading to enhanced potency and selectivity.

Caption: Schematic of the binding mode of a (pyridin-3-yl)methanamine-based kinase inhibitor.

Conclusion

This compound is a high-value building block for medicinal chemistry, offering a robust and versatile platform for the synthesis of novel drug candidates. Its straightforward synthesis and the orthogonal reactivity of its functional groups allow for the systematic exploration of chemical space and the optimization of lead compounds. The successful application of the closely related pyridin-3-ylmethylamine scaffold in the development of potent kinase inhibitors underscores the therapeutic potential of molecules derived from this privileged core. As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like this compound will remain a critical component of successful drug discovery programs.

References

-

This compound. MySkinRecipes. Accessed January 7, 2026. [Link]

- Bunnage, M. E., et al. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. U.S.

- Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.

- Fish, P. V., et al. (2008). [4-(Phenoxy)pyridin-3-yl]methylamines: a new class of selective noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(6), 1795–1798.

-

Reductive Amination. Organic Chemistry Portal. Accessed January 7, 2026. [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. Accessed January 7, 2026. [Link]

-

Suzuki coupling. Organic Chemistry Portal. Accessed January 7, 2026. [Link]

- Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).

- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2022). Molecules, 27(15), 4983.

Sources

- 1. Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(5-bromopyridin-3-yl)methanamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

Spectroscopic Profile of (5-Bromopyridin-3-yl)methanamine: A Technical Guide for Researchers

Introduction

(5-Bromopyridin-3-yl)methanamine is a key heterocyclic building block in medicinal chemistry and drug discovery.[1] Its utility stems from the versatile reactivity of the primary amine and the specific substitution pattern on the pyridine ring, which allows for the synthesis of a diverse range of complex molecules. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this intermediate and its downstream products.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages a combination of predicted data from advanced computational models and experimental data from closely related structural analogs. This approach provides a robust and well-rounded understanding of the compound's spectroscopic signature, enabling researchers to confidently identify and utilize it in their synthetic endeavors.

Molecular Structure and Atom Numbering